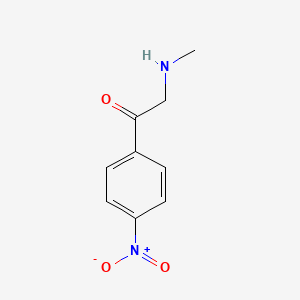

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one

Description

Properties

CAS No. |

920804-25-7 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(methylamino)-1-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H10N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3 |

InChI Key |

KYDWZWKXCIWOGJ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis from 4-Nitroacetophenone via Amination

One common approach begins with commercially available 4-nitroacetophenone as the starting material. The methylamino group is introduced by amination of the α-position of the ketone.

-

- 4-Nitroacetophenone

- Methylamine or methylammonium salt

- Base such as potassium hydroxide (KOH)

- Solvent: Tetrahydrofuran (THF) or ethanol

- Temperature: Typically heated between 0 °C to 140 °C depending on catalyst presence

- Catalyst: Transition metal catalysts such as acridine-based Ru-SNS2 complexes have been reported to enhance amination efficiency under argon atmosphere

-

- A solution of 4-nitroacetophenone in THF is cooled to 0 °C.

- Methylamine and KOH are added along with a catalytic amount of Ru-SNS2 catalyst under an inert atmosphere.

- The mixture is heated to 140 °C for 24 hours.

- After cooling, the reaction mixture is filtered and extracted with ethyl acetate.

- The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether as eluent.

-

- Yields typically range from 60% to 75%.

- Purification by flash chromatography provides the pure this compound as a solid.

This method is adapted from procedures used for related 1-(2-(methylamino)phenyl)ethan-1-one derivatives, with modification for the para-nitro substituent.

Synthesis via Nucleophilic Substitution on α-Halo Ketones

An alternative method involves the preparation of an α-halo ketone intermediate, followed by nucleophilic substitution with methylamine.

Step 1: α-Halogenation

- 4-Nitroacetophenone is treated with bromine or N-bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature to afford 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Step 2: Amination

- The α-bromo ketone is then reacted with methylamine in a suitable solvent such as THF or ethanol.

- The reaction proceeds via nucleophilic substitution of the bromide by methylamine, yielding this compound.

-

- The product is purified by column chromatography.

- Typical yields are in the range of 60-70%.

This two-step method allows for controlled introduction of the methylamino group and is useful when direct amination is challenging.

Direct Reductive Amination of 4-Nitroacetophenone

Reductive amination is another viable route:

-

- 4-Nitroacetophenone

- Methylamine

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C with H2)

- Solvent: Methanol or ethanol

-

- 4-Nitroacetophenone is reacted with methylamine to form an imine intermediate.

- The imine is then reduced in situ to the methylamino derivative.

- Reaction conditions are mild, typically room temperature to 50 °C.

-

- One-pot synthesis.

- Mild conditions avoid decomposition of the nitro group.

-

- Moderate to good yields (50-80%) depending on reaction optimization.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct amination with Ru catalyst | 4-Nitroacetophenone | Methylamine, KOH, Ru-SNS2 catalyst, THF, 140 °C, 24 h | 60-75 | Silica gel column chromatography | Requires inert atmosphere, long reaction time |

| α-Halogenation + substitution | 4-Nitroacetophenone | NBS (bromination), methylamine, THF/EtOH | 60-70 | Column chromatography | Two-step process, controlled substitution |

| Reductive amination | 4-Nitroacetophenone | Methylamine, NaBH3CN or Pd/C + H2, MeOH/EtOH | 50-80 | Crystallization or chromatography | One-pot, mild conditions |

Research Results and Analytical Data

Spectroscopic Characterization:

- ^1H NMR typically shows signals for aromatic protons (multiplets around 7.5-8.3 ppm), methylamino protons (singlet or doublet near 2.5-3.0 ppm), and the methylene adjacent to ketone (singlet near 4.0 ppm).

- ^13C NMR confirms the carbonyl carbon (~195-200 ppm), aromatic carbons, and methylamino-substituted carbon.

- IR spectra show characteristic nitro group absorptions (~1520 and 1340 cm^-1) and ketone carbonyl (~1680 cm^-1).

- Mass spectrometry confirms molecular ion peak consistent with C9H10N2O3.

-

- Purity >95% confirmed by HPLC or GC-MS after chromatographic purification.

- Melting point consistent with literature values for the compound.

-

- Catalytic systems such as Ru-SNS2 improve yield and selectivity.

- Reaction temperature and time are critical for maximizing yield while minimizing side products.

- Use of inert atmosphere prevents oxidation or degradation during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2-(Methylamino)-1-(4-aminophenyl)ethan-1-one.

Reduction: Formation of 2-(Methylamino)-1-(4-nitrophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylamino group can form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Aromatic Substitutions

Several compounds in share structural similarities, such as:

- 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10): Incorporates a benzoylphenoxy-piperazine moiety. Exhibits a melting point (mp) of 148.4–151.4°C, synthesized in 62% yield, and acts as a dual-active histamine H3 receptor ligand with antioxidant properties .

- 1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD17): Contains a 4-chlorobenzoyl group, mp 180.6–183.4°C, and lower yield (35%), highlighting the impact of electron-withdrawing substituents on reactivity .

Key Differences :

Pyrazole and Triazole Derivatives

Compounds with heterocyclic substitutions ():

- 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one () : Synthesized via condensation with hydroxylamine (86% yield). Forms oximes for crystallography studies .

- 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS 919431-24-6) : Features brominated triazole groups (Mol. Wt. 389.99 g/mol), likely used in halogenated drug synthesis .

Key Differences :

- Reactivity: Triazole/pyrazole substituents introduce steric hindrance and hydrogen-bonding capabilities, altering solubility and bioactivity compared to the methylamino group in the target compound.

- Synthetic Routes : Heterocycles are often introduced via cyclocondensation (e.g., ), whereas the target compound may undergo nucleophilic substitution ().

Antimicrobial and Anticancer Chalcones

Key Differences :

- Functional Groups: Chalcones rely on α,β-unsaturated ketones for bioactivity, contrasting with the saturated ethanone in the target compound.

- Biological Targets : Antimicrobial/anticancer effects are linked to heterocyclic moieties absent in the target compound.

Comparative Data Table

Biological Activity

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one, often referred to as a nitrophenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a methylamino group attached to an ethanone backbone with a para-nitrophenyl substituent. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.015 mg/mL |

These results indicate that the compound exhibits strong antibacterial properties, particularly against pathogenic strains.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy:

| Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Aspergillus niger | 22.50 µM |

These findings suggest that this compound may be useful in treating fungal infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Studies : A recent study tested various nitrophenyl derivatives for their antibacterial properties, finding that compounds similar to this compound exhibited significant inhibition against common pathogens such as E. coli and S. aureus .

- Antifungal Research : Another investigation focused on the antifungal activity of nitrophenyl compounds, revealing that derivatives showed promising results against Candida species .

- Mechanistic Studies : Research has also delved into the mechanisms through which these compounds exert their effects, including enzyme inhibition and receptor modulation .

Q & A

Q. What emerging methodologies could improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.